molecular formula C20H23BrN2OS B2969449 1-(2,5-dimethylphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1107547-78-3

1-(2,5-dimethylphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2969449
CAS No.: 1107547-78-3
M. Wt: 419.38
InChI Key: DQLORVNCKJUVEC-UHFFFAOYSA-M
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Description

This compound is a member of the imidazothiazine class of compounds, which are heterocyclic compounds containing an imidazole ring fused to a thiazine ring . It also contains phenyl and methyl groups, which can influence its physical and chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as proton NMR and infrared spectroscopy can be used to analyze the molecular structure .

Scientific Research Applications

Synthesis and Structural Studies

  • Research on binuclear copper(I) complexes involving bridges like bis(diphenylphosphino)ethane highlights the structural characterization and synthesis of complexes that may share synthesis pathways or structural characteristics with the compound . Such studies provide insights into the coordination chemistry of similar compounds and their potential applications in catalysis or material science (Cox et al., 2000).

Luminescence and Sensing Applications

  • The development of lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate demonstrates the potential for these compounds in fluorescence sensing of benzaldehyde derivatives. This suggests that similar compounds might be explored for their luminescent properties or as sensors for specific molecules (Shi et al., 2015).

Magnetic and Photochromic Behavior

  • Studies on mononuclear bisthienylethene-cobalt(II) complexes reveal unique magnetic behaviors and photochromic properties. These findings indicate the potential for utilizing related imidazo[2,1-b][1,3]thiazin compounds in the development of materials with photo-responsive or magnetic properties (Cao et al., 2015).

Antimicrobial Activity

  • The synthesis of new 2-substituted imidazole derivatives and their evaluation for antimicrobial activities highlight the potential pharmacological applications of similar compounds. This suggests a pathway for the development of new antimicrobial agents based on the chemical structure of interest (Salman et al., 2015).

Synthetic Methodologies

  • Novel synthetic approaches for creating phenylimidazo thiazolo dimethyl benzocycloheptene offer insights into the chemical manipulation and synthesis of complex heterocyclic compounds. These methodologies could be adapted or serve as inspiration for the synthesis of the compound and its derivatives (Srinivas et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many imidazothiazine derivatives are biologically active and have been found to exhibit antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer properties .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities and applications in medicine, given the bioactivity of many imidazothiazine derivatives .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N2OS.BrH/c1-15-9-10-16(2)18(13-15)21-14-20(23,17-7-4-3-5-8-17)22-11-6-12-24-19(21)22;/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLORVNCKJUVEC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC([N+]3=C2SCCC3)(C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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